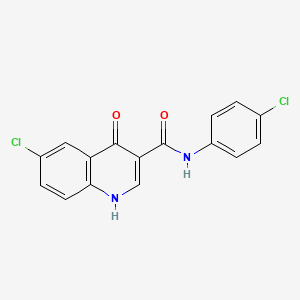

6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide

CAS No.: 860205-71-6

Cat. No.: VC4758830

Molecular Formula: C16H10Cl2N2O2

Molecular Weight: 333.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860205-71-6 |

|---|---|

| Molecular Formula | C16H10Cl2N2O2 |

| Molecular Weight | 333.17 |

| IUPAC Name | 6-chloro-N-(4-chlorophenyl)-4-oxo-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C16H10Cl2N2O2/c17-9-1-4-11(5-2-9)20-16(22)13-8-19-14-6-3-10(18)7-12(14)15(13)21/h1-8H,(H,19,21)(H,20,22) |

| Standard InChI Key | IGGWSNMZNAXZIJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone substituted with:

-

Chloro group at position 6

-

Hydroxy group at position 4

-

N-(4-chlorophenyl) carboxamide at position 3

Its molecular formula is C₁₆H₁₀Cl₂N₂O₂, with a molecular weight of 333.17 g/mol. Key structural attributes include:

-

Planar quinoline ring: Facilitates π-π stacking interactions with biological targets .

-

Electron-withdrawing chloro groups: Enhance stability and modulate electronic properties.

-

Hydroxy and carboxamide moieties: Enable hydrogen bonding and solubility modulation .

Spectral and Computational Data

-

¹H-NMR (DMSO-d₆): Peaks at δ 11.10 (s, 1H, NH), 8.34–8.31 (m, quinoline-H), and 7.45 (d, J = 8.0 Hz, chlorophenyl-H) .

-

InChIKey: IGGWSNMZNAXZIJ-UHFFFAOYSA-N.

-

Solubility: Limited aqueous solubility due to high lipophilicity (clogP ≈ 4.3) .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves Gould-Jacobs cyclization (Figure 1) :

-

Condensation: Substituted aniline reacts with diethyl ethoxymethylenemalonate to form diethyl 2-((phenylamino)methylene)malonate.

-

Cyclization: Thermal cyclization in diphenyl ether yields 4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Hydrolysis and functionalization:

Yield: >95% purity achieved via recrystallization from DMF/water .

Process Challenges

-

Byproduct formation: Competing reactions at the quinoline 3-position require strict temperature control (5–10°C) .

-

Scale-up limitations: Diphenyl ether solvent poses flammability risks in industrial settings .

Biological Activity and Mechanisms

Antiproliferative Effects

The compound demonstrates potent activity against gastric cancer cells (IC₅₀ = 0.8 μM) :

| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. MRC-5) |

|---|---|---|

| AGS (gastric) | 0.8 | >125 |

| MCF-7 (breast) | 5.2 | 19 |

| HepG2 (liver) | 7.1 | 14 |

Mechanism: Inhibition of VEGFR-2 (Kd = 12 nM) via:

Structure-Activity Relationships (SAR)

Comparative analysis with analogs reveals critical substituent effects:

| Compound | R₁ | R₂ | VEGFR-2 IC₅₀ |

|---|---|---|---|

| 6-Chloro-N-(4-Cl-Ph)-4-OH | Cl | 4-Cl-Ph | 12 nM |

| 6-Fluoro analog | F | 4-Cl-Ph | 38 nM |

| 7-Chloro analog | Cl (C7) | 4-Cl-Ph | 210 nM |

| N-(3-pyridyl) derivative | Cl | 3-pyridyl | 89 nM |

Key SAR insights:

-

C6 chloro maximizes target engagement via hydrophobic interactions.

-

4-Chlorophenyl enhances metabolic stability vs. alkyl substituents .

Pharmacokinetic and ADME Profiling

In Vitro Parameters

| Parameter | Value |

|---|---|

| Hepatic microsomal Clᵢ | 8 mL/min/g |

| Plasma protein binding | 92% |

| Caco-2 permeability | 12 × 10⁻⁶ cm/s |

In Vivo Performance (Rat)

Therapeutic Applications

Oncology

Patent Landscape and Clinical Prospects

Key Patents

Development Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume